2,3-dihydro-1H-indol-1-yl(2-phenylcyclopropyl)methanone
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Overview
Description
2,3-dihydro-1H-indol-1-yl(2-phenylcyclopropyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a phenylcyclopropyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(2-phenylcyclopropyl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Cyclopropyl Group Introduction: The phenylcyclopropyl group can be introduced through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Coupling Reaction: The final step involves coupling the indole moiety with the phenylcyclopropyl group using a suitable coupling reagent, such as a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl(2-phenylcyclopropyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(2-phenylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Uniqueness
2,3-dihydro-1H-indol-1-yl(2-phenylcyclopropyl)methanone is unique due to its combination of an indole moiety with a phenylcyclopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17NO |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(2-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C18H17NO/c20-18(16-12-15(16)13-6-2-1-3-7-13)19-11-10-14-8-4-5-9-17(14)19/h1-9,15-16H,10-12H2 |
InChI Key |
PLENZCKTBCOSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
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